2-((2-Methyl-1-(thiophen-2-yl)propyl)amino)acetamide
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Overview
Description
2-((2-Methyl-1-(thiophen-2-yl)propyl)amino)acetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-((2-Methyl-1-(thiophen-2-yl)propyl)amino)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-1-(thiophen-2-yl)propan-1-amine with acetic anhydride under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields .
Chemical Reactions Analysis
2-((2-Methyl-1-(thiophen-2-yl)propyl)amino)acetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-((2-Methyl-1-(thiophen-2-yl)propyl)amino)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-((2-Methyl-1-(thiophen-2-yl)propyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases or other signaling proteins, resulting in anti-cancer or anti-inflammatory effects .
Comparison with Similar Compounds
2-((2-Methyl-1-(thiophen-2-yl)propyl)amino)acetamide can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: Used as an anti-glaucoma agent.
These compounds share the thiophene nucleus but differ in their specific substituents and therapeutic applications
Properties
Molecular Formula |
C10H16N2OS |
---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-[(2-methyl-1-thiophen-2-ylpropyl)amino]acetamide |
InChI |
InChI=1S/C10H16N2OS/c1-7(2)10(12-6-9(11)13)8-4-3-5-14-8/h3-5,7,10,12H,6H2,1-2H3,(H2,11,13) |
InChI Key |
ZJFAZVDXZOVMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CS1)NCC(=O)N |
Origin of Product |
United States |
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